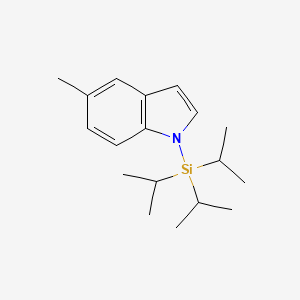

5-Methyl-1-triisopropylsilyl-1H-indole

Description

5-Methyl-1-triisopropylsilyl-1H-indole is a substituted indole derivative characterized by a methyl group at the 5-position and a bulky triisopropylsilyl (TIPS) group at the 1-position. The TIPS group, a silicon-based protecting moiety, is widely employed in organic synthesis to shield reactive sites (e.g., NH groups in indoles) from undesired reactions while enabling functionalization at other positions . This compound is typically synthesized via silylation reactions using triisopropylsilyl chloride (TIPS-Cl) under basic conditions. Its structural features—combining aromaticity, steric bulk, and lipophilicity—make it valuable in medicinal chemistry and materials science, though specific applications require further exploration.

Properties

Molecular Formula |

C18H29NSi |

|---|---|

Molecular Weight |

287.5 g/mol |

IUPAC Name |

(5-methylindol-1-yl)-tri(propan-2-yl)silane |

InChI |

InChI=1S/C18H29NSi/c1-13(2)20(14(3)4,15(5)6)19-11-10-17-12-16(7)8-9-18(17)19/h8-15H,1-7H3 |

InChI Key |

SLORZAYPAQKLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the silylation of 5-methylindole using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Methyl-1-triisopropylsilyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-triisopropylsilyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-1-triisopropylsilyl-1H-indole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Methyl-1-triisopropylsilyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The triisopropylsilyl group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively .

Comparison with Similar Compounds

Key Compounds Compared :

5-Fluoro-1-methyl-1H-indole ()

5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole ()

3-(5-Mercapto-4-phenyl-4H-triazol-3-yl)-2-methyl-1H-indole ()

6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole ()

Analysis :

- Steric Effects : The TIPS group’s bulkiness hinders electrophilic substitution at the 1-position, unlike smaller methyl or tosyl groups, which allow faster reactions .

- Synthetic Flexibility : TIPS-protected indoles are stable under acidic/basic conditions, enabling selective functionalization at the 3- or 5-positions—a critical advantage over sulfonyl-protected indoles, which may decompose under harsh conditions .

- Physical Properties: The TIPS group enhances lipophilicity, improving solubility in nonpolar solvents compared to polar derivatives like sulfonated indoles .

Comparative Case Studies :

- Methyl/Tosyl Derivatives (): Used as intermediates in drug synthesis due to straightforward alkylation/sulfonation.

- In contrast, the TIPS group’s inertness prioritizes stability over reactivity .

- Halogenated Indoles (): Bromo/chloro substituents enable cross-coupling reactions (e.g., Suzuki), whereas the TIPS group serves as a protective moiety, allowing sequential functionalization .

Data Table : Functional Group Applications

Structural and Spectroscopic Comparisons

NMR Shifts :

- 1H NMR : The TIPS group in 5-Methyl-1-TIPS-1H-indole would show upfield shifts for adjacent protons due to shielding effects, distinct from the deshielding observed in sulfonated indoles (e.g., δ 11.10 for NH in ).

- 13C NMR : The TIPS group’s silicon atom induces characteristic shifts for C1 (∼20–25 ppm), contrasting with methyl (∼15 ppm) or tosyl (∼125 ppm for aromatic carbons) groups .

IR Spectroscopy :

- TIPS-protected indoles lack NH stretches (∼3400 cm⁻¹), unlike thiol/imidazole derivatives (: 3401 cm⁻¹ for NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.